molecular formula C4H6N4S B8555849 5-Amino-1-thiocarbamoylpyrazole

5-Amino-1-thiocarbamoylpyrazole

Cat. No. B8555849
M. Wt: 142.19 g/mol
InChI Key: AVKQHIWHJVVRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06509338B1

Procedure details

To a stirring solution of diisopropylamine (3.72 mL, 28.35 mmol) in anhydrous THF (75 mL) at −78° C. was added 11.4 mL of a 2.5M solution of n-butyllithium in hexanes. The solution was allowed to warm to 0° C., then cooled back down to −78° C. A solution of 1-cyano-2-ethylbutane (3 g, 27 mmol) in anhydrous THF (15 mL) was added to the cooled solution. After stirring for 10 min., ethyl formate (2.7 mL, 32.4 mmol) was added and the resulting reaction mixture was stirred at −78° C. for 1 h, then allowed to slowly warm to room temperature over 3 h. The reaction mixture was then partitioned between Et2O and water. The organic layer was washed with water and the aqueous layers were combined and acidified with 1N HCl. The resulting acidic aqueous mixture was extracted with Et2O. The organic layer was washed with brine, dried over Na2SO4, filtered and evaporated in vacuo to yield a colorless oil. This residue was dissolved in ethanol (15 mL) and to the resulting solution was added water (10 mL), thiosemicarbazide (2.71 g, 29.7 mmol), and acetic acid (5.5 mL). The resulting mixture was stirred under reflux for 3 hr., then cooled and diluted with water (25 mL). The off-white precipitate which formed was collected by vacuum filtration to yield 4.7 g of the 5-amino-1-thiocarbamoylpyrazole. 1H NMR (300 mHz, CDCl3): δ7.2 (bs, 1H), 7.17 (d, 1H, J=4.4 Hz), 6.37 (bs, 1H), 3.65 (t, 1H, J=4.4, 4.8 Hz), 1.71 (m, 1H), 1.53 (m, 4H), 0.97 (m, 6H). Spectrum corresponds to imine tautomer. 1H NMR (300 mHz, dmso-d6): δ8.3 (bs, 1H), 7.4 (bs, 1H), 7.36 (d, 1H, J=4.8 Hz), 3.93 (t, 1H, J=5.13, 4.8 Hz), 1.76 (m, 1H), 1.4 (m, 4H), 0.89 (m, 6H). Spectrum corresponds to imine tautomer.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.71 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5.5 mL
Type
solvent
Reaction Step Three
Quantity
3.72 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
2.7 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([CH2:15][CH:16](CC)CC)#[N:14].C(OCC)=O.[NH2:26][NH:27][C:28]([NH2:30])=[S:29]>C1COCC1.C(O)C.O.C(O)(=O)C>[NH2:14][C:13]1[N:27]([C:28](=[S:29])[NH2:30])[N:26]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.71 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
3.72 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)CC(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled back down to −78° C
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature over 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between Et2O and water
WASH
Type
WASH
Details
The organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
The resulting acidic aqueous mixture was extracted with Et2O
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a colorless oil
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
, then cooled
CUSTOM
Type
CUSTOM
Details
The off-white precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC=NN1C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 122.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.